molecular formula C21H15F4NO2S B2651596 N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide CAS No. 338398-79-1

N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2651596
CAS No.: 338398-79-1
M. Wt: 421.41
InChI Key: BUBXELWWKIBZBM-UHFFFAOYSA-N
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Description

N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of fluorine atoms and a sulfinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinylmethyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinylmethyl group can yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the sulfinylmethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors. This can result in modulation of biological activities, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4NO2S/c22-17-6-10-19(11-7-17)29(28)13-14-4-8-18(9-5-14)26-20(27)15-2-1-3-16(12-15)21(23,24)25/h1-12H,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBXELWWKIBZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)CS(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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